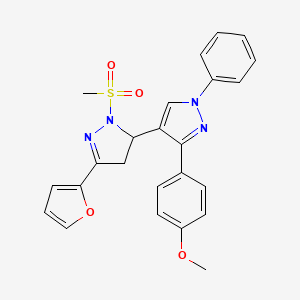

5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that features a unique structure combining furan, methanesulfonyl, methoxyphenyl, and bipyrazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The methanesulfonyl group can be reduced to a methyl group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanesulfonyl group can yield methyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Drug Discovery : Preliminary studies suggest that this compound may exhibit bioactive properties relevant to drug discovery. The presence of the bipyrazole core is particularly interesting since many derivatives have shown promising activity in various biological assays.

- Therapeutic Potential : Its unique structure could make it a candidate for developing new pharmaceuticals targeting specific diseases or conditions. Interaction studies are essential for understanding how this compound interacts with biological targets, which could provide insights into its mechanism of action and therapeutic potential.

2. Material Science

- Development of New Materials : The compound can be utilized in developing materials with specific properties such as conductivity or fluorescence. Its structural features may allow it to be incorporated into polymers or other composite materials.

- Chemical Reactivity : The unique combination of functional groups provides a distinct set of chemical reactivity profiles that enhance its potential as a versatile scaffold in drug design and material development.

Synthetic Route Overview

- Starting Materials : The synthesis often begins with readily available furan derivatives and methanesulfonyl precursors.

- Reaction Conditions : Controlled temperatures and inert atmospheres are maintained to prevent unwanted side reactions during these processes.

- Optimization : Optimization of reaction conditions is crucial for maximizing yield and minimizing costs, particularly for potential industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole:

These findings highlight the importance of conducting further research to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Mecanismo De Acción

The mechanism of action of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other bipyrazole derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Actividad Biológica

The compound 5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antidiabetic Properties

Recent studies have indicated that derivatives of bipyrazole compounds exhibit significant antidiabetic activity. The compound has been evaluated for its effectiveness in modulating glucose metabolism. A study demonstrated that it acts as a PPARγ agonist, enhancing insulin sensitivity and promoting glucose uptake in adipocytes. This mechanism is crucial for managing Type 2 diabetes mellitus .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals. Results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis through the mitochondrial pathway, thereby activating caspases and leading to cell death .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- PPARγ Activation : This compound activates PPARγ receptors, which play a crucial role in glucose and lipid metabolism.

- Antioxidant Enzyme Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Apoptotic Pathway Induction : The compound triggers apoptotic signaling cascades in cancer cells.

Case Studies

Propiedades

IUPAC Name |

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEHWDCHUUSWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.